[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol
Overview
Description
[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol, also known as MTFM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTFM is a white crystalline solid with a molecular weight of 213.28 g/mol and a melting point of 90-92°C.
Scientific Research Applications
Anticancer Activity
Thiazole derivatives have been studied for their potential anticancer properties. For instance, certain compounds have been synthesized and evaluated for their ability to inhibit cancer cell growth .
Herbicidal Activities
Some thiazole compounds exhibit moderate to good herbicidal activities, particularly when fluorine-containing phenyl groups are part of their molecular structure .
Antimicrobial Activity
Thiazole derivatives have also been synthesized and assessed for their antimicrobial efficacy. These studies often include molecular modeling to understand the interaction between the compound and microbial enzymes .
Antioxidant Properties
Research has been conducted on thiazole derivatives to screen them for in vitro antioxidant properties. Some compounds have shown potent antioxidant activity, which is valuable for various health-related applications .
Cytotoxicity Against Tumor Cells
Certain thiazole derivatives have been reported to exhibit cytotoxicity against human tumor cell lines, indicating potential use in cancer treatment .
Antimicrobial Evaluation
New series of thiazolyl-1,2,3-triazolyl ethanol compounds have been synthesized and evaluated for their antimicrobial properties .
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may interact with multiple targets, potentially including enzymes, receptors, and other proteins involved in these biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, potentially leading to changes in cellular processes . For example, some thiazole derivatives have been found to inhibit the activity of certain enzymes, thereby reducing the production of inflammatory mediators .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives, it is likely that this compound affects multiple pathways . For instance, it may influence pathways related to inflammation, pain perception, microbial growth, and cell proliferation .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability
Result of Action
Based on the known activities of thiazole derivatives, this compound may exert effects such as reducing inflammation, alleviating pain, inhibiting microbial growth, and potentially exhibiting cytotoxic effects against certain cancer cells .
properties
IUPAC Name |
[4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-8-12-11(7-14-8)10-4-2-9(6-13)3-5-10/h2-5,7,13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJHSPNFHEAFWDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428198 | |
Record name | [4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol | |
CAS RN |
857283-96-6 | |
Record name | [4-(2-methyl-1,3-thiazol-4-yl)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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